![molecular formula C7H6BNO2S B572598 Benzo[c]isothiazol-5-ylboronic acid CAS No. 1310404-02-4](/img/structure/B572598.png)

Benzo[c]isothiazol-5-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

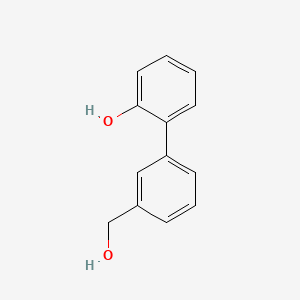

Benzo[c]isothiazol-5-ylboronic acid is a chemical compound with the molecular formula C7H6BNO2S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Benzo[c]isothiazol-5-ylboronic acid is represented by the SMILES string OB(C1=CC2=CSN=C2C=C1)O . The compound has a molecular weight of 179.00 .Physical And Chemical Properties Analysis

Benzo[c]isothiazol-5-ylboronic acid is a solid compound . It has an empirical formula of C7H6BNO2S and a molecular weight of 179.00 .Scientific Research Applications

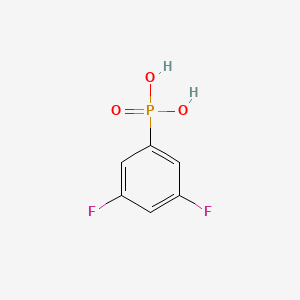

Development of Boron-Based Heterocycles

Benzo[c]isothiazol-5-ylboronic acid can be used in the development of boron-based heterocycles . These heterocycles have shown potential as therapeutic agents .

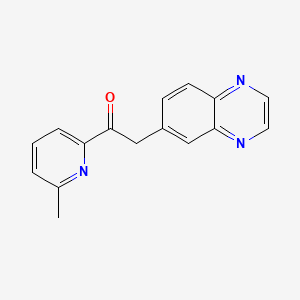

Anticancer Agents Targeting Tumor Hypoxia

A series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, which include Benzo[c]isothiazol-5-ylboronic acid, have been synthesized as anticancer agents targeting tumor hypoxia . Tumor hypoxia is a condition where tumor cells are deprived of adequate oxygen, which is a common feature of solid tumors and is associated with cancer progression and resistance to therapy .

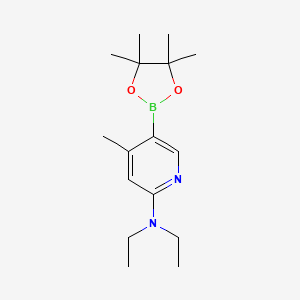

Synthesis of 5-Methylbenzo[c][1,2,5]thiadiazole

Benzo[c]isothiazol-5-ylboronic acid can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole . This reaction involves methylation with methyl iodide using a palladium catalyst .

4. Miyaura Borylation and Suzuki Coupling Reactions Benzo[c]isothiazol-5-ylboronic acid can be used in Miyaura borylation and Suzuki coupling reactions . These are important reactions in organic chemistry for the formation of carbon-carbon bonds .

Safety And Hazards

The safety data sheet for Benzo[c]isothiazol-5-ylboronic acid suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and appropriate personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and personnel should be evacuated to safe areas .

Future Directions

properties

IUPAC Name |

2,1-benzothiazol-5-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-12-9-7/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNQYXUHTJKKPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CSN=C2C=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670402 |

Source

|

| Record name | 2,1-Benzothiazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c]isothiazol-5-ylboronic acid | |

CAS RN |

1310404-02-4 |

Source

|

| Record name | 2,1-Benzothiazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)

![4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572518.png)

![c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine](/img/structure/B572528.png)

![6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572529.png)

![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)